molecular formula C20H23FN2O4S B2425833 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 922098-23-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2425833
CAS No.: 922098-23-5
M. Wt: 406.47
InChI Key: VMFQOWPKDMYWKC-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-23-17-10-9-16(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFQOWPKDMYWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound with potential biological significance. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 418.51 g/mol. The structural representation includes multiple functional groups that may contribute to its biological activity.

Property Value
Molecular FormulaC21H26N2O5S
Molecular Weight418.51 g/mol
IUPAC NameThis compound
InChI KeyUDVUIQOHBWPXEY-UHFFFAOYSA-N

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) often interact with various biological targets. The oxazepin core structure suggests potential activity as an inhibitor of specific enzymes or receptors involved in disease pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives of oxazepin compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation and induction of apoptosis in human cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

Studies have suggested that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its antibacterial properties, potentially making this compound effective against certain bacterial infections.

Case Studies

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry highlighted that oxazepin derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 50 µM. These compounds were found to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity :
    • Research conducted by MDPI indicated that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 100 µg/mL. This suggests potential for development as an antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related oxazepin derivatives:

  • Farnesyl Diphosphate Synthase Inhibition : Compounds structurally related to N-(5-ethyl...) have been identified as inhibitors of farnesyl diphosphate synthase (FPPS), which plays a critical role in isoprenoid biosynthesis. Inhibition of FPPS can lead to reduced cholesterol synthesis and may provide a therapeutic strategy for hypercholesterolemia.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzoxazepine core followed by sulfonamide coupling. Key steps include:

  • Ring formation : Cyclization of precursor amines under controlled pH and temperature (e.g., using acetic acid at 80–100°C) to form the oxazepine ring.
  • Sulfonamide coupling : Reaction of the intermediate with 4-fluorophenylmethanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base . Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide formation.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency . Yield and purity are validated via HPLC and recrystallization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substituents on the benzoxazepine core and sulfonamide linkage. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting patterns in 1^1H NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 447.15) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzooxazepine ring . Purity is assessed via HPLC (>95% area under the curve) with a C18 column and acetonitrile/water gradient .

Q. What preliminary assays are used to evaluate biological activity?

  • Enzyme inhibition screens : Testing against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC50_{50} values are calculated from dose-response curves .
  • Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity .
  • Solubility profiling : Equilibrium solubility in PBS (pH 7.4) and DMSO to guide in vitro testing .

Advanced Research Questions

Q. How can contradictory data on solubility and stability be resolved?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or aggregation. Methodological solutions:

  • Dynamic light scattering (DLS) : Detects nanoaggregates in PBS.
  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and oxidative stress (H2_2O2_2) to identify degradation pathways via LC-MS .
  • Co-solvent systems : Use cyclodextrins or PEG to enhance aqueous solubility for in vivo studies .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies?

  • Core modifications : Substitute the ethyl group at position 5 with allyl or isopentyl to assess steric effects on target binding .
  • Sulfonamide variations : Replace the 4-fluorophenyl group with chlorophenyl or methoxy groups to probe electronic effects .
  • Pharmacophore mapping : Overlay docking poses (using AutoDock Vina) with known benzoxazepine inhibitors to identify critical hydrogen-bonding interactions .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic isotope effects (KIE) : Replace protons with deuterium in the benzoxazepine intermediate to study rate-determining steps in ring closure .
  • DFT calculations : Simulate transition states for sulfonamide coupling to identify energy barriers (e.g., Gaussian 16 with B3LYP/6-31G*) .
  • Trapping experiments : Use TEMPO to intercept radical intermediates during oxidation steps .

Q. What methods address low yield in large-scale synthesis?

  • Continuous flow chemistry : Improves heat transfer and reduces side reactions in ring-closing steps .
  • Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
  • In-line purification : Couple reactors with flash chromatography systems for real-time impurity removal .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on enzyme inhibition potency?

Variations in IC50_{50} values may stem from assay conditions:

  • ATP concentration : High ATP levels (>1 mM) reduce apparent inhibition in kinase assays.
  • Cofactor dependencies : Test with/without Mg2+^{2+} to identify metal ion-sensitive interactions .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. Why do computational predictions and experimental binding data diverge?

  • Protonation states : Adjust ligand tautomers in docking simulations (e.g., using Epik).
  • Membrane permeability : MD simulations (e.g., CHARMM) can model bilayer penetration, explaining discrepancies in cell-based vs. enzyme assays .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
Benzoxazepine ring formationAcOH, 90°C, 12 hr65–70
Sulfonamide couplingDCM, Et3_3N, 0°C to RT, 6 hr80–85
PurificationFlash chromatography (SiO2_2, 5% EtOAc/hexane)95

Q. Table 2: Biological Assay Conditions

Assay TypeProtocolKey MetricsReference
Kinase inhibitionADP-Glo™, 10 μM ATP, 1 hr incubationIC50_{50}, Z’ factor
SolubilityNephelometry in PBS (pH 7.4)% transmittance

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